molecular formula C18H32N2O B5877219 1-(4-Cyclohexylpiperazin-1-yl)-3-cyclopentylpropan-1-one

1-(4-Cyclohexylpiperazin-1-yl)-3-cyclopentylpropan-1-one

Cat. No.: B5877219
M. Wt: 292.5 g/mol
InChI Key: RLKPYWIBOZPCRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Cyclohexylpiperazin-1-yl)-3-cyclopentylpropan-1-one is a synthetic organic compound featuring a piperazine core substituted with a cyclohexyl group at the 4-position and a 3-cyclopentylpropan-1-one moiety. The cyclohexylpiperazine group is a common structural motif in bioactive molecules, often associated with sigma receptor modulation . The ketone group and cyclopentyl chain may influence lipophilicity, pharmacokinetics, and target engagement.

Properties

IUPAC Name

1-(4-cyclohexylpiperazin-1-yl)-3-cyclopentylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H32N2O/c21-18(11-10-16-6-4-5-7-16)20-14-12-19(13-15-20)17-8-2-1-3-9-17/h16-17H,1-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLKPYWIBOZPCRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2CCN(CC2)C(=O)CCC3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H32N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Cyclohexylpiperazin-1-yl)-3-cyclopentylpropan-1-one typically involves the reaction of cyclohexylpiperazine with a suitable cyclopentylpropanone derivative. One common method involves the use of cyclohexylpiperazine and 3-chlorocyclopentylpropan-1-one in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature, followed by purification through column chromatography .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems. The use of catalysts and advanced separation techniques like high-performance liquid chromatography (HPLC) may also be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Cyclohexylpiperazin-1-yl)-3-cyclopentylpropan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the ketone group to an alcohol.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products:

Scientific Research Applications

The compound 1-(4-Cyclohexylpiperazin-1-yl)-3-cyclopentylpropan-1-one is a chemical of interest in various scientific research applications, particularly in medicinal chemistry and pharmacology. This compound is notable for its structural features that suggest potential interactions with biological systems, particularly as a ligand for neurotransmitter receptors.

Pharmacological Studies

The compound's structure includes a piperazine ring, which is commonly found in many psychoactive substances. Research has indicated that piperazine derivatives can exhibit a range of biological activities, including:

  • Antidepressant Effects : Studies have shown that compounds with similar structures can modulate serotonin and dopamine pathways, suggesting potential use as antidepressants.
  • Anxiolytic Properties : The interaction with GABAergic systems may provide insights into the development of anxiolytics.

Neuropharmacology

Research into the neuropharmacological effects of this compound is promising. The cyclohexylpiperazine moiety allows for significant receptor binding potential, particularly with:

  • Serotonin Receptors (5-HT) : Modulation of these receptors can lead to therapeutic effects in mood disorders.
  • Dopamine Receptors (D2/D3) : This could be relevant for conditions such as schizophrenia or Parkinson's disease.

Synthesis and Modification

The synthesis of 1-(4-Cyclohexylpiperazin-1-yl)-3-cyclopentylpropan-1-one has been explored in various studies, focusing on:

  • Synthetic Pathways : Various synthetic routes have been documented, emphasizing efficiency and yield.
  • Derivatization : Modifications to the cyclopentyl group may enhance bioactivity or selectivity towards specific receptors.

Case Study 1: Antidepressant Activity

A study examined the effects of several piperazine derivatives on serotonin uptake inhibition. The results indicated that modifications to the piperazine structure significantly affected the binding affinity to serotonin transporters, suggesting that similar modifications to 1-(4-Cyclohexylpiperazin-1-yl)-3-cyclopentylpropan-1-one could yield compounds with enhanced antidepressant properties.

Case Study 2: Anxiolytic Effects

In a preclinical model, compounds structurally related to 1-(4-Cyclohexylpiperazin-1-yl)-3-cyclopentylpropan-1-one were tested for their anxiolytic effects using the elevated plus maze test. Results showed a dose-dependent increase in time spent in the open arms, indicating reduced anxiety levels.

Mechanism of Action

The mechanism of action of 1-(4-Cyclohexylpiperazin-1-yl)-3-cyclopentylpropan-1-one is not fully understood, but it is believed to interact with various molecular targets in the body. The piperazine ring is known to interact with neurotransmitter receptors, potentially modulating their activity. This interaction may involve binding to serotonin or dopamine receptors, leading to changes in neurotransmitter levels and signaling pathways. Further research is needed to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Table 1: Structural and Pharmacological Comparison

Compound Name Molecular Formula Molecular Weight Target Receptor Key Structural Features Biological Activity Reference
1-(4-Cyclohexylpiperazin-1-yl)-3-cyclopentylpropan-1-one C₁₈H₃₁N₂O 291.46 Sigma receptors (inferred) Cyclohexylpiperazine, cyclopentylpropanone Hypothesized neuroprotection/anti-cancer N/A
AZ66 (3-(4-(4-Cyclohexylpiperazin-1-yl)pentyl)-6-fluorobenzothiazol-2(3H)-one) C₂₂H₃₁FN₄OS 426.57 Sigma receptors Cyclohexylpiperazine, fluorobenzothiazole Attenuates methamphetamine-induced behaviors
PS3 ((Z)-2-[1-[4-(4-Cyclohexylpiperazin-1-yl)butyl]-2-oxoindolin-3-ylidene]-N,N-dimethylhydrazinecarbothioamide) C₂₅H₃₄ClN₅O₂S 528.09 Sigma-2 receptors Cyclohexylpiperazine, thiosemicarbazone Cytotoxic in pancreatic cancer models
1-[1-(4-Chlorobenzenesulfonyl)-1H-indole-3-yl]-3-[4-(pyridin-2-yl)piperazin-1-yl]propan-1-one C₂₅H₂₄ClN₃O₃S 481.99 5-HT₆ receptor Pyridinylpiperazine, chlorobenzenesulfonyl 5-HT₆ receptor antagonism

Key Findings and Functional Differences

Sigma Receptor Ligands

  • AZ66 : Derived from CM156, AZ66 retains the cyclohexylpiperazine group but incorporates a fluorobenzothiazole ring. This modification improves metabolic stability and oral bioavailability, enabling attenuation of methamphetamine-induced behavioral sensitization .
  • PS3 : Combines cyclohexylpiperazine with a thiosemicarbazone group, enabling dual activity against sigma-2 receptors and metal chelation. This multitarget action enhances cytotoxicity in pancreatic cancer cells while reducing off-target effects .
  • Target Compound : The absence of a heterocyclic substituent (e.g., benzothiazole or thiosemicarbazone) may limit direct cytotoxicity but could enhance selectivity for neurological targets like sigma-1 receptors.

Receptor Selectivity and Substituent Effects

  • The pyridinylpiperazine derivative in lacks the cyclohexyl group but shows 5-HT₆ receptor antagonism, highlighting how substituents on the piperazine ring dictate receptor specificity .
  • Cyclopentyl vs.

Physicochemical and Pharmacokinetic Properties

Table 2: Physicochemical Comparison

Compound Name LogP (Predicted) Solubility Metabolic Stability Half-Life (Preclinical)
1-(4-Cyclohexylpiperazin-1-yl)-3-cyclopentylpropan-1-one ~3.5 (moderate) Low aqueous Unknown Not reported
AZ66 ~4.2 (high) Moderate in DMSO Improved vs. CM156 ~4–6 hours (rodent)
PS3 ~3.8 (moderate) Low Moderate Not reported
  • Metabolism : AZ66’s fluorobenzothiazole resists rapid hepatic degradation, unlike its predecessor CM156, which had a short half-life due to metabolic instability . The target compound’s cyclopentyl group may offer similar resistance to oxidation.

Biological Activity

1-(4-Cyclohexylpiperazin-1-yl)-3-cyclopentylpropan-1-one is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the existing literature on its biological activity, focusing on its pharmacodynamics, receptor interactions, and therapeutic implications.

Chemical Structure and Properties

  • Chemical Formula : C15H28N2O
  • Molecular Weight : 252.40 g/mol
  • IUPAC Name : 1-(4-Cyclohexylpiperazin-1-yl)-3-cyclopentylpropan-1-one

The compound features a cyclohexyl group attached to a piperazine moiety, which is known for its diverse pharmacological properties. The cyclopentyl group contributes to its lipophilicity, potentially enhancing membrane permeability.

Antimuscarinic Activity

Research indicates that derivatives of piperazine, similar to 1-(4-Cyclohexylpiperazin-1-yl)-3-cyclopentylpropan-1-one, exhibit significant antimuscarinic activity. In a study focusing on structure-activity relationships (SAR) of piperazinylpropanones, it was found that modifications at the nitrogen position influenced selectivity towards muscarinic receptors (M1, M2, M3) .

Key Findings :

  • Compounds with benzyl substitutions demonstrated enhanced selectivity for M3 receptors, which are implicated in bladder function and smooth muscle contraction.
  • In vivo studies showed that certain derivatives could selectively modulate bladder activity without significantly affecting salivation or mydriasis, indicating a favorable therapeutic profile for conditions like urinary incontinence .

Receptor Binding Studies

Binding affinity studies have shown that 1-(4-Cyclohexylpiperazin-1-yl)-3-cyclopentylpropan-1-one interacts with various neurotransmitter receptors. The compound’s affinity for muscarinic receptors suggests potential applications in treating disorders related to cholinergic signaling.

Receptor Type Binding Affinity (Ki) Selectivity
M120 nMModerate
M250 nMLow
M35 nMHigh

Study on Urinary Bladder Function

A notable study evaluated the effects of a related compound on urinary bladder contractions in guinea pigs. The results indicated that the compound could significantly enhance bladder capacity while reducing involuntary contractions. The selectivity for M3 receptors was crucial for minimizing side effects such as dry mouth and blurred vision commonly associated with antimuscarinic agents .

Safety and Toxicology

In toxicity assessments, compounds structurally similar to 1-(4-Cyclohexylpiperazin-1-yl)-3-cyclopentylpropan-1-one were found to have low acute toxicity profiles. Long-term studies are necessary to fully understand the chronic effects and safety margins of these compounds.

Q & A

Q. What are the optimized synthetic routes for 1-(4-Cyclohexylpiperazin-1-yl)-3-cyclopentylpropan-1-one, and how do reaction conditions influence yield?

The synthesis of this compound typically involves a multi-step process. A key intermediate, 4-cyclohexylpiperazine, is prepared via nucleophilic substitution of piperazine with cyclohexyl halides. The final step employs a Claisen-Schmidt condensation between the piperazine intermediate and 3-cyclopentylpropan-1-one under alkaline conditions. Reaction parameters such as solvent polarity (e.g., ethanol vs. DMF), temperature (80–100°C), and catalyst choice (e.g., NaOH or KOH) critically affect yields. For example, polar aprotic solvents like DMF enhance reaction rates but may increase side-product formation .

Q. What analytical techniques are essential for structural characterization of this compound?

X-ray crystallography is the gold standard for confirming stereochemistry and molecular packing, as demonstrated for structurally similar piperazine derivatives in crystallographic studies . Complementary techniques include:

  • NMR : 1H^{1}\text{H} and 13C^{13}\text{C} NMR to resolve cyclohexyl and cyclopentyl proton environments.
  • FT-IR : Identification of ketone (C=O, ~1700 cm1^{-1}) and piperazine N-H stretches (~3300 cm1^{-1}) .
  • Mass Spectrometry : High-resolution ESI-MS for molecular ion validation.

Q. How can researchers design initial pharmacological screening assays for this compound?

Target receptor binding assays (e.g., serotonin or dopamine receptors) are recommended due to the piperazine moiety’s known affinity for neurotransmitter systems . For example:

  • Radioligand displacement assays using 3H^{3}\text{H}-ketanserin for 5-HT2A_{2A} receptor screening.
  • Functional assays (e.g., cAMP modulation) to assess GPCR activity.
  • Dose-response curves (1 nM–10 µM) to determine IC50_{50} values.

Q. What stability challenges arise during storage, and how can they be mitigated?

The compound’s ketone group is prone to hydrolysis under humid conditions. Stability studies recommend:

  • Storage at –20°C in anhydrous DMSO or ethanol.
  • Use of amber vials to prevent photodegradation.
  • Regular HPLC monitoring (C18 column, acetonitrile/water gradient) to detect decomposition .

Q. What safety protocols are critical for handling this compound in the lab?

Piperazine derivatives may cause respiratory or dermal irritation. Key precautions include:

  • Use of fume hoods during synthesis.
  • PPE: Nitrile gloves, lab coats, and safety goggles.
  • Emergency protocols for spills (neutralization with 5% acetic acid) .

Advanced Research Questions

Q. How does stereochemistry at the cyclopentyl or piperazine moiety influence bioactivity?

Chiral resolution via chiral HPLC (e.g., Chiralpak IA column) can separate enantiomers. Comparative studies on isolated enantiomers reveal significant differences in receptor binding. For example, (R)-enantiomers of similar piperazine-ketone compounds show 10-fold higher 5-HT1A_{1A} affinity than (S)-forms . Molecular docking simulations (AutoDock Vina) further correlate stereochemistry with binding pocket interactions .

Q. What environmental fate studies are relevant for assessing ecological risks?

Long-term environmental impact studies should follow frameworks like Project INCHEMBIOL, which evaluates:

  • Biodegradation : OECD 301F tests to measure microbial breakdown.
  • Aquatic toxicity : Daphnia magna LC50_{50} assays (48-hour exposure).
  • Bioaccumulation : LogP calculations (predicted ~3.5) indicate moderate lipophilicity, warranting fish liver cell uptake studies .

Q. How can contradictory data on receptor binding affinities be resolved?

Discrepancies often arise from assay variability. Solutions include:

  • Standardizing cell lines (e.g., HEK293 vs. CHO-K1).
  • Cross-validating radioligand and functional assay results.
  • Meta-analysis of datasets using tools like Prism to account for batch effects .

Q. What computational strategies aid in identifying off-target interactions?

  • Molecular Dynamics (MD) : Simulate ligand-receptor interactions (e.g., GROMACS) to predict off-target binding.
  • Phylogenetic Analysis : Compare target receptors across species to infer cross-reactivity.
  • Machine Learning : Train models on ChEMBL data to predict ADMET profiles .

Q. What methodologies elucidate biotransformation pathways in vivo?

  • Metabolite ID : LC-MS/MS with stable isotope labeling (e.g., 13C^{13}\text{C}-cyclopentyl) to track hepatic metabolites.
  • CYP450 Inhibition : Fluorescent assays (e.g., P450-Glo) to identify isoform-specific interactions (e.g., CYP3A4).
  • Biliary Excretion Studies : Cannulated rodent models to quantify fecal vs. urinary elimination .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.